molecular formula C21H20F3N3O3S B2589642 (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 897486-05-4

(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2589642
CAS No.: 897486-05-4
M. Wt: 451.46
InChI Key: CVBXKEWHUOPKPR-UHFFFAOYSA-N
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Description

(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a sophisticated small-molecule compound with a molecular formula of C23H27N3O5S2 and a molecular weight of 489.6 g/mol . It features a benzothiazole core, a structural motif frequently explored in medicinal chemistry for its diverse biological activities. This core is strategically substituted with 4,7-dimethoxy groups and is linked via a piperazine moiety to a 3-(trifluoromethyl)phenyl methanone group . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability. This compound is of significant interest in oncology research, particularly in the discovery of novel targeted therapies. Benzo[d]thiazole derivatives have been extensively studied as potent cytotoxic agents, with some analogues demonstrating antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer, with IC50 values in the nanomolar range . The structural architecture of this molecule, characterized by a conjugated system of aromatic rings, is similar to that of known anticancer agents, suggesting its potential to interact with critical biological targets such as tubulin, thereby inhibiting polymerization . Furthermore, related heterocyclic compounds containing piperazine and trifluoromethylphenyl groups have been identified as inhibitors of key oncogenic targets, such as c-Myc, which plays a critical role in the development and progression of cancers like lung cancer . As a research chemical, this compound serves as a valuable building block or lead compound for investigating new signaling pathways, validating novel drug targets, and conducting structure-activity relationship (SAR) studies. It is supplied For Research Use Only (RUO) and is strictly intended for laboratory applications. It is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this product with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O3S/c1-29-15-6-7-16(30-2)18-17(15)25-20(31-18)27-10-8-26(9-11-27)19(28)13-4-3-5-14(12-13)21(22,23)24/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBXKEWHUOPKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common approach is to react 4,7-dimethoxybenzothiazole with piperazine under specific conditions to form the piperazinyl derivative. Subsequent reactions with 3-(trifluoromethyl)benzoyl chloride can yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis process may be scaled up using reactors and controlled environments to ensure consistency and purity. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of methoxy groups can be oxidized to hydroxyl groups under certain conditions.

  • Reduction: : The trifluoromethyl group can be reduced to a methyl group using specific reducing agents.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of hydroxylated derivatives.

  • Reduction: : Formation of methylated derivatives.

  • Substitution: : Formation of various substituted piperazine derivatives.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antibacterial and antiviral properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural Analogues

A. Benzo[d]thiazole-Piperazine Derivatives

1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone () Structural Differences: Replaces the 3-(trifluoromethyl)phenyl group with a 4-(methylsulfonyl)phenyl moiety.

B. Thiophene-Piperazine Analogues

Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ) Structural Differences: Substitutes the benzo[d]thiazole ring with a thiophene ring.

C. Urea-Linked Piperazine Derivatives

1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (Compound 11e, ) Structural Differences: Replaces the methanone group with a urea linkage.

Physicochemical Properties
Compound Yield (%) Melting Point (°C) ESI-MS ([M+H]+) Key Substituents
Target Compound ~67–82* Not reported Not available 4,7-Dimethoxy-BTA, CF3-Ph
1-(4-(Methylsulfonyl)phenyl) derivative 67–82 Not reported Not available 4,7-Dimethoxy-BTA, SO2Me-Ph
Compound 11e (urea derivative) 86.7 Not reported 534.1 Thiazole, CF3-Ph, urea
Compound 3d (coumarin hybrid) 70.1 225–226 788.3 Coumarin, CF3-Ph, urea

*Inferred from analogous syntheses in and .

Key Observations :

  • The trifluoromethyl group in the target compound and its analogues correlates with higher molecular weights and lipophilicity, as seen in ESI-MS data .
  • Urea derivatives (e.g., 11e) exhibit superior yields (85–88%) compared to methanone-based syntheses (~67–82%), likely due to stabilized intermediates during coupling reactions .

Biological Activity

The compound (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule with potential biological activities attributed to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound is characterized by the following structural components:

  • Piperazine Ring : Known for its conformational flexibility and ability to participate in hydrogen bonding, which enhances its biological interactions.
  • Benzo[d]thiazole Moiety : This heterocyclic component is associated with various biological activities, including antifungal and anticancer properties.
  • Trifluoromethyl Group : This substituent often increases lipophilicity and can enhance the potency of the compound against specific biological targets.

Antifungal Activity

Research has shown that compounds containing thiazole moieties exhibit significant antifungal properties. For instance, derivatives similar to our compound have demonstrated effectiveness against Candida albicans and Candida parapsilosis, with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like ketoconazole. The presence of electronegative substituents (e.g., trifluoromethyl) in the structure may enhance antifungal activity by increasing electron density, which aids in binding to fungal enzymes involved in sterol biosynthesis .

Anticancer Potential

The structural diversity provided by the piperazine and benzo[d]thiazole units suggests potential anticancer activity. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation. For example, some derivatives have shown promise in targeting specific cancer pathways, leading to reduced tumor growth in preclinical models.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in fungal cell wall synthesis or cancer cell metabolism.
  • Interference with Signal Transduction : It

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